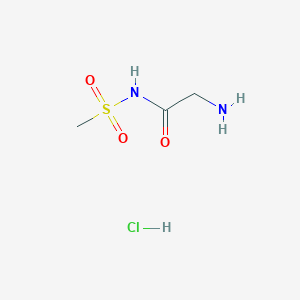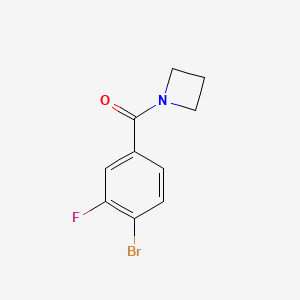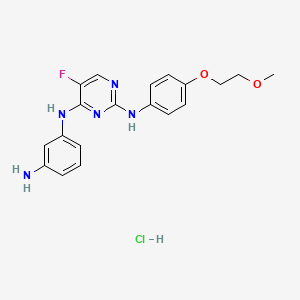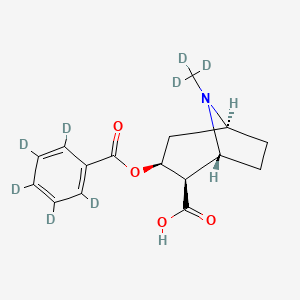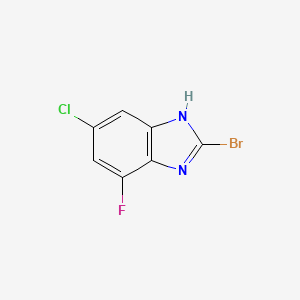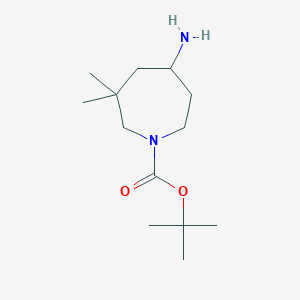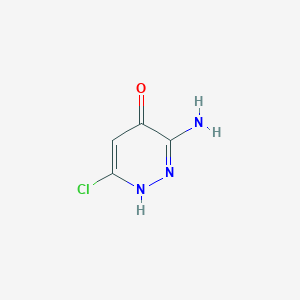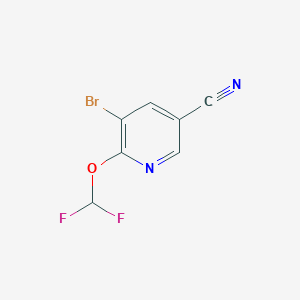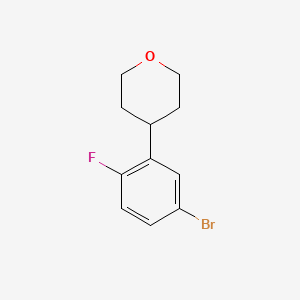
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran
Vue d'ensemble
Description
Applications De Recherche Scientifique
Development in Drug Synthesis
The compound has been utilized in the development of new variants of the Migita reaction, specifically for carbon−sulfur bond formation. This was applied in synthesizing a former antiasthma drug candidate, demonstrating its significance in medicinal chemistry (Norris & Leeman, 2008).
Synthesis Techniques
Research has focused on the convenient synthesis of similar compounds, highlighting the importance of these molecules in the field of synthetic chemistry. The methodologies developed for synthesizing these compounds are critical for the preparation of complex molecules (Liu et al., 2013).
Structural and Mechanistic Studies
Experimental and theoretical studies on the pyrolysis of tetrahydropyranyl phenoxy ethers, including compounds similar to 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran, provide insights into their behavior at high temperatures. This research is vital for understanding the stability and decomposition mechanisms of these compounds (Álvarez-Aular et al., 2018).
Photophysical and Photochemical Properties
The compound's related structures have been studied for their photochemical reactions, providing valuable information on their photophysical properties. Such research contributes to understanding how these compounds can be used in photochemical applications (Mori & Maeda, 1991).
Biological Activities and Applications
Some derivatives have been evaluated for their biological activities, such as antimicrobial and sensing applications. These studies are crucial for exploring the potential therapeutic and diagnostic uses of these compounds (Tadesse et al., 2016).
Propriétés
IUPAC Name |
4-(5-bromo-2-fluorophenyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNSKACGFGJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

